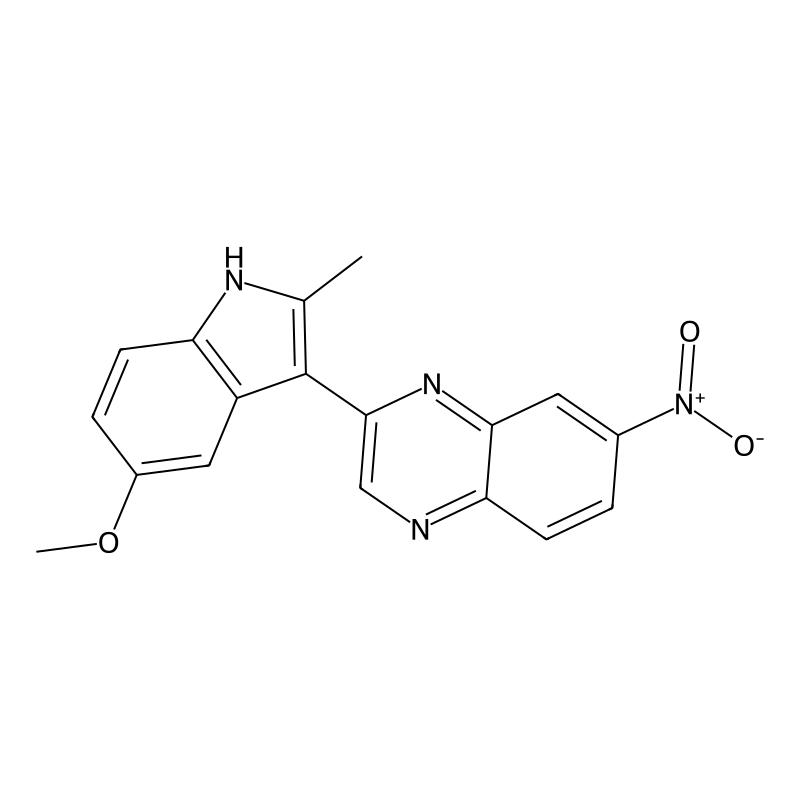

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline

Catalog No.

S895608

CAS No.

1380571-57-2

M.F

C18H14N4O3

M. Wt

334.3 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1380571-57-2

Product Name

2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-7-nitroquinoxaline

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C18H14N4O3/c1-10-18(13-8-12(25-2)4-6-14(13)20-10)17-9-19-15-5-3-11(22(23)24)7-16(15)21-17/h3-9,20H,1-2H3

InChI Key

NABVMRLETXQSPZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CN=C4C=CC(=CC4=N3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CN=C4C=CC(=CC4=N3)[N+](=O)[O-]

MNQX is a quinoxaline derivative that was first synthesized in 1990 by Kolb and colleagues at Eli Lilly and Company. It has been shown to have high affinity for the AMPA receptor, a type of ionotropic glutamate receptor that is widely distributed in the central nervous system. MNQX is a non-competitive antagonist of the AMPA receptor, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate and prevents its activation.

MNQX has a molecular formula of C14H11N3O4S and a molecular weight of 325.32 g/mol. It is a yellow solid with a melting point of 210-212°C. MNQX is sparingly soluble in water, but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

The synthesis of MNQX involves the condensation of 2-methyl-5-nitroaniline and 5-methoxyindole in the presence of triethylamine and sulfuric acid. The resulting product is then reduced to MNQX using sodium dithionite. The purity of MNQX can be assessed using NMR spectroscopy, HPLC, and mass spectrometry.

There are several analytical methods that can be used to measure the concentration of MNQX in biological samples, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). These methods can also be used to measure the concentration of MNQX in various matrices, such as plasma, urine, and tissue samples.

MNQX has been extensively studied for its effects on the AMPA receptor and its potential as a therapeutic agent for various neurological disorders. It has been shown to be a potent inhibitor of AMPA receptor-mediated synaptic transmission and has been used to study the mechanisms underlying synaptic plasticity and long-term potentiation in the brain. MNQX has also been shown to have neuroprotective effects in various animal models of neurological disease, including ischemic stroke, traumatic brain injury, and Alzheimer's disease.

MNQX has been shown to be relatively safe and well-tolerated in animal studies. It has low toxicity and does not cause adverse effects at doses typically used in research studies. However, as with any experimental compound, caution should be exercised when handling MNQX, as it may pose health risks if ingested or inhaled.

MNQX has a wide range of applications in basic and translational research. It has been used to study the mechanisms underlying synaptic plasticity, learning and memory, and neurological disorders such as ischemic stroke, traumatic brain injury, and Alzheimer's disease. MNQX has also been used as a tool compound to study the role of the AMPA receptor in various physiological functions, such as pain perception and drug addiction.

MNQX is an active area of research in the field of neuroscience, with ongoing studies focusing on its potential as a therapeutic agent for various neurological disorders. Recent studies have also investigated the potential of MNQX as a tool compound for studying the role of the AMPA receptor in various physiological functions, such as pain perception and drug addiction.

The potential implications of MNQX in various fields of research and industry are vast. MNQX has potential applications in drug development for various neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. It may also have applications in the development of novel pain therapeutics and drugs for the treatment of drug addiction. Additionally, MNQX may have applications in the development of biosensors for the detection of the AMPA receptor and its ligands.

One limitation of MNQX is its limited selectivity for the AMPA receptor. While MNQX has high affinity for the AMPA receptor, it also has some affinity for the kainate and N-methyl-D-aspartate (NMDA) receptors. This lack of selectivity can limit its use as a tool compound for studying the specific mechanisms of the AMPA receptor. Future directions for research on MNQX include the development of more selective AMPA receptor antagonists and the exploration of its potential as a therapeutic agent for various neurological disorders. Additionally, MNQX may have potential applications in the development of novel biosensors and other diagnostic tools for the detection of neurological disorders.

XLogP3

3.2

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds